4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine
Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features a benzimidazole core with additional hydrogen atoms, making it a tetrahydro derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with their targets can vary significantly depending on the specific derivative and target.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, the effects can vary significantly depending on the specific derivative and target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature . This suggests that exposure to certain environmental conditions could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine typically involves the condensation of appropriate precursors. One common method includes the reaction of 1,2-diaminobenzene with cyclohexanone under acidic conditions, followed by reduction to yield the tetrahydro derivative . Another approach involves the use of 1,2-epoxy-4-vinylcyclohexane, which undergoes epoxide ring opening with toluenesulphonamide, followed by oxidation and condensation with cyanamide .
Industrial Production Methods: Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield fully saturated benzimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
- 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine
- 2-((3A,4,5,6,7,7A-hexahydro-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethan-1-one hydrochloride
- 1-(4-Fluorophenyl)-2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzoimidazole
Uniqueness: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine is unique due to its specific tetrahydro structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a different balance of hydrophobic and hydrophilic interactions, making it suitable for a variety of applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJLVDOGXOROPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993556 | |
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72748-85-7 | |
Record name | 1H-Benzimidazol-5-amine, 4,5,6,7-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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